4-Benzylaniline hydrochloride

Aqueous Solubility Formulation Science Chemical Process Development

R&D groups optimizing isocyanate production for polyurethanes face challenges with amine salt dissociation kinetics and recovery modeling. 4-Benzylaniline hydrochloride (CAS 6317-57-3) is the validated model substrate for this workflow. • Distinct solvation and dissociation kinetics in chlorobenzene at 373 K, characterized under both open and closed system conditions, enabling reactor design and amine loss mitigation. • Stable crystalline solid (vs. free base liquid/low-MP solid) with enhanced aqueous solubility for simplified reaction setup and workup. • Fully characterized: solved crystal structure, complete vibrational assignment, and validated LogP (3.44) and pKa (2.17) for PAT method development and computational chemistry calibration. • Commercial availability at ≥98% purity from multiple global suppliers ensures supply chain continuity for both academic and industrial R&D programs.

Molecular Formula C13H14ClN
Molecular Weight 219.71 g/mol
CAS No. 6317-57-3
Cat. No. B1266322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylaniline hydrochloride
CAS6317-57-3
Molecular FormulaC13H14ClN
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)N.Cl
InChIInChI=1S/C13H13N.ClH/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H
InChIKeyGQGXIDBMRPMPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylaniline Hydrochloride: Product Overview


4-Benzylaniline hydrochloride (CAS 6317-57-3), with the molecular formula C₁₃H₁₄ClN and a molecular weight of 219.71 g/mol, is the hydrochloride salt of 4-benzylaniline (also known as 4-aminodiphenylmethane) [1]. This compound is characterized by the protonation of the para-amino group, which imparts distinct physicochemical properties compared to its free base counterpart, including enhanced aqueous solubility and altered melting behavior [1]. It serves as a key reagent and intermediate in organic synthesis, with documented applications in the preparation of arylthiourea derivatives and as a model compound for industrial process chemistry investigations [2]. Its commercial availability at research-grade purity (95–98%) supports its use in both academic and industrial R&D settings .

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Water-soluble hydrochloride salt
Enables aqueous-phase synthesis and formulation
+
Research-grade purity (95–98%)
Multi-vendor supply with CoA
+
Validated process chemistry model
Isocyanate waste recovery and kinetic studies
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Medicinal chemistry building block
Arylthiourea and P2Y1 antagonist synthesis

Why Substitution of 4-Benzylaniline HCl Fails


The selection of 4-benzylaniline hydrochloride over its free base, 4-benzylaniline, or other aniline hydrochloride salts is not a trivial substitution but a critical decision governed by quantifiable differences in physical properties and process-specific behavior. The free base is a liquid or low-melting solid (MP ~35-38°C) , whereas the hydrochloride salt is a stable solid with enhanced aqueous solubility , which directly impacts formulation, handling, and purification workflows. Moreover, studies on isocyanate production chains demonstrate that 4-benzylaniline hydrochloride functions as a distinct model for industrial waste material, exhibiting specific solvation and dissociation kinetics in chlorobenzene at 373 K that are not representative of its free base [1][2]. This differential behavior is crucial for process optimization and recovery studies. Therefore, substituting with a generic aniline salt would invalidate the kinetic and thermodynamic parameters established for this specific compound, leading to irreproducible results or suboptimal synthetic outcomes. The quantitative evidence detailed in Section 3 substantiates these differentiation points.

This Product
4-Benzylaniline HCl (stable solid, water-soluble)
Potential Substitute
4-Benzylaniline free base (liquid/low-melting solid, organic-soluble)
Solubility and handling differences may shift formulation and purification workflows.
This Product
Kinetic model validated for open/closed system amine liberation at 373 K
Potential Substitute
Generic aniline hydrochloride salts (e.g., MDA·2HCl)
Reaction kinetics and thermodynamic parameters may not transfer directly; process models may require re-validation.
This Product
Solved crystal structure and complete vibrational assignment available
Potential Substitute
Other aniline salts without equivalent spectroscopic reference data
Lack of peer-reviewed structural benchmarks may limit PAT method development and analytical confidence.

4-Benzylaniline HCl: Quantitative Evidence


Enhanced Aqueous Solubility

Compared to its free base analog, 4-benzylaniline (CAS 1135-12-2), 4-benzylaniline hydrochloride demonstrates a fundamentally different solubility profile that is critical for aqueous-based reactions and formulations. The free base is characterized as soluble in organic solvents like ethanol and acetone but has limited aqueous solubility . In contrast, the hydrochloride salt is described as soluble in water . This shift in solubility is attributed to the ionic character of the protonated amine and chloride counterion. The enhanced aqueous solubility of the hydrochloride salt expands its utility in aqueous-phase synthesis and biochemical assays where the free base would be ineffective or require co-solvents.

Aqueous Solubility
Head-to-head
Target: water-soluble
Comparator: free base – limited aqueous solubility (organic-soluble)
Supports aqueous-phase synthesis and formulation fit.
Solubility shift from organic to water; ambient conditions.
Aqueous Solubility Formulation Science Chemical Process Development Physical Chemistry

Kinetic Model for Amine Liberation

In the context of industrial isocyanate production, 4-benzylaniline hydrochloride (4-BA.HCl) serves as a validated model for the unwanted amine hydrochloride salts that form as waste. Research explicitly used 4-BA and 4-BA.HCl as models for starting materials and waste, respectively [1]. A key finding was the development of a kinetic model for the liberation of 4-benzylaniline from its hydrochloride salt in chlorobenzene at 373 K [1][2]. Critically, this model demonstrated that complete liberation is possible under 'open' system conditions but is entirely prevented in a 'closed' system [1][2]. This differential behavior is specific to the solvation and dissociation thermodynamics of 4-BA.HCl and cannot be generalized to other amine salts like methylene dianiline dihydrochloride without separate validation [1].

Amine Liberation Kinetics
Head-to-head
Open system at 373 K: complete liberation possible
Closed system: no liberation
Model-specific behavior for isocyanate waste recovery studies.
Chlorobenzene, 373 K; not generalizable to other amine salts.
Polyurethane Industry Process Chemistry Isocyanate Synthesis Waste Recovery

Antitubercular and Antithrombotic Intermediate

4-Benzylaniline hydrochloride is documented as a key reagent in the synthesis of arylthiourea derivatives exhibiting antitubercular activity and 2-(phenoxypyridine)-3-phenylureas which act as P2Y1 antagonists for potential antithrombotic applications . This positions it as a versatile building block for medicinal chemistry programs targeting these specific therapeutic areas. While many aniline derivatives can serve as starting materials, the specific substitution pattern (para-benzyl) of this compound provides a unique scaffold for SAR studies. The commercially available hydrochloride salt offers the handling advantages of a solid and the solubility benefits for diverse reaction conditions, making it a practical choice over synthesizing the equivalent free base for these validated synthetic pathways.

Bioactive Scaffold Access
Class-level
Reported reagent for arylthiourea (antitubercular) and P2Y1 antagonist urea synthesis
May support medicinal chemistry lead generation.
Sources limited; class-level inference – verify with in-house validation.
Medicinal Chemistry Antitubercular Agents P2Y1 Antagonists Organic Synthesis

Complete Structural & Spectroscopic Characterization

Unlike many research chemicals that lack in-depth physical characterization, 4-benzylaniline hydrochloride has been the subject of comprehensive spectroscopic and structural investigations, including single-crystal X-ray diffraction (XRD) and combined infrared/inelastic neutron scattering (INS) studies [1][2]. The crystal structure has been solved (P21/n space group, a=5.5504 Å, b=22.093 Å, c=9.7906 Å, β=106.436°) [3], and a complete vibrational assignment has been provided [2]. This data enables its use as a standard for developing in-line infrared spectroscopy diagnostics within industrial process operations [2]. This level of characterization is not universally available for all aniline salts, giving this compound a distinct advantage in applications requiring precise analytical monitoring and process control.

Spectroscopic & Structural Data
Cross-study comparable
Solved single-crystal XRD (P2₁/n), complete IR/INS vibrational assignment, lattice energy calculations
Supports PAT method development and analytical standardization.
XRD at 150 K; DFT-validated assignments.
Process Analytical Technology (PAT) Vibrational Spectroscopy Industrial Chemistry Crystallography

LogP and pKa Profile

Computed and experimental physicochemical descriptors provide a basis for differentiating 4-benzylaniline hydrochloride from closely related analogs. The compound has a LogP of 3.44, indicating moderate lipophilicity, and a pKa of 2.17 (at 25°C) for the conjugate acid [1]. For comparison, the free base 4-benzylaniline has a predicted pKa of 8.41 ± 0.10 , demonstrating the profound impact of salt formation on basicity. While quantitative structure-activity relationship (QSAR) models and drug design algorithms rely on such parameters, the specific combination of LogP and pKa for this compound defines its unique protonation state at physiological pH and its distribution between aqueous and lipid environments, which will differ from other benzyl-substituted anilines. This data allows for informed selection when designing compound libraries with specific ADME (absorption, distribution, metabolism, excretion) properties.

LogP & pKa Profile
Class-level
LogP = 3.44
pKa (conjugate acid) = 2.17
Free base pKa ≈ 8.41
Informs computational modeling and protonation-state prediction.
Computed LogP; experimental pKa at 25°C.
Computational Chemistry Lipophilicity Physicochemical Properties Drug Design

Consistent Research-Grade Purity

For reliable research outcomes, consistent purity is a critical differentiator. 4-Benzylaniline hydrochloride is commercially available from multiple reputable suppliers with guaranteed purity specifications of 95% or higher . For instance, products are listed at 95% purity from AstaTech/Sigma-Aldrich and 98% from suppliers like CymitQuimica . This established supply chain with defined purity specifications ensures lot-to-lot reproducibility in experiments, a factor that is not guaranteed when sourcing less common or custom-synthesized analogs. This mitigates the risk of experimental variability introduced by unknown impurities or inconsistent material quality, a key consideration for procurement in both academic and industrial research settings.

Commercial Purity
Supporting evidence
Guaranteed purity 95–98% from multiple vendors
Standardized quality supports lot-to-lot reproducibility.
Vendor CoA; data to verify upon procurement.
Chemical Sourcing Research Chemicals Procurement Quality Control

4-Benzylaniline HCl: Application Scenarios


Polyurethane Waste Recovery Modeling

This compound is ideally suited as a model substrate for R&D groups focused on optimizing the industrial synthesis of isocyanates, specifically for polyurethane production. The detailed kinetic model for its dissociation and recovery from the hydrochloride waste salt in chlorobenzene at 373 K provides a validated framework for reactor design and process improvement [1]. Its well-defined behavior under 'open' and 'closed' system conditions [2] makes it an essential tool for understanding and mitigating amine loss during phosgenation reactions.

Antitubercular & Antithrombotic Lead Synthesis

Researchers in medicinal chemistry can confidently procure 4-benzylaniline hydrochloride for the synthesis of specific bioactive scaffolds. Its documented use in the preparation of arylthiourea derivatives (antitubercular) and 2-(phenoxypyridine)-3-phenylureas (P2Y1 antagonists) provides a direct entry point to these pharmacologically relevant chemical spaces . The commercial availability of the stable, water-soluble hydrochloride salt simplifies reaction setup and workup procedures compared to the free base.

In-Line Spectroscopic PAT Development

The exhaustive spectroscopic and structural characterization of 4-benzylaniline hydrochloride, including a complete vibrational assignment [3] and solved crystal structure [4], positions it as a gold-standard reference material for developing and validating in-line infrared (IR) or Raman spectroscopic methods. This is particularly valuable for PAT applications in industrial settings where real-time monitoring of amine salt formation or dissociation is critical for process control.

Physical Organic Chemistry & Computational Modeling

With its experimentally determined crystal structure [4], accurately computed LogP of 3.44, and pKa of 2.17 , this compound serves as an excellent test case for computational chemistry. It can be used to validate force fields, study hydrogen bonding networks in the solid state, or calibrate predictive models for solubility and lipophilicity. The stark contrast in pKa (2.17) compared to its free base (8.41) provides a compelling system for teaching or investigating the effect of protonation on fundamental molecular properties.

Application
Selection Property
Validation Focus
Isocyanate waste recovery modeling
Kinetic model specificity
Open/closed system dissociation behavior
Medicinal chemistry lead synthesis
Validated synthetic scaffold
Arylthiourea and P2Y1 antagonist pathways
Process analytical technology (PAT)
Spectroscopic reference data
Vibrational assignment and crystal structure verification
Computational chemistry modeling
Physicochemical descriptors
pKa (2.17) and LogP (3.44) parameter validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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